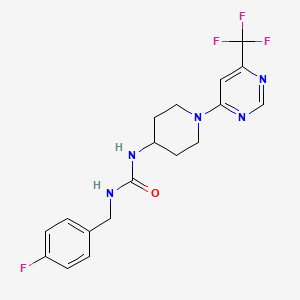

1-(4-Fluorobenzyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F4N5O/c19-13-3-1-12(2-4-13)10-23-17(28)26-14-5-7-27(8-6-14)16-9-15(18(20,21)22)24-11-25-16/h1-4,9,11,14H,5-8,10H2,(H2,23,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCBHQAXMCLCBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)NCC2=CC=C(C=C2)F)C3=NC=NC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F4N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Fluorobenzyl Intermediate: This step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the fluorobenzyl intermediate.

Synthesis of the Trifluoromethyl Pyrimidinyl Intermediate:

Coupling with Piperidine: The piperidine ring is introduced through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.

Formation of the Urea Linkage: The final step involves the reaction of the intermediates with an isocyanate or a similar reagent to form the urea linkage, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and pyrimidinyl moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

1-(4-Fluorobenzyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea serves as a valuable building block in organic synthesis. Its unique structure allows for:

- Reagent Use : Employed in various organic reactions to create more complex molecules.

- Catalysis : Potential use as a catalyst in chemical reactions due to its reactive functional groups.

Biology

The compound is under investigation for its biological activity:

- Enzyme Interaction : Studies suggest it may interact with specific enzymes, modulating their activity.

- Receptor Binding : Research indicates potential binding to certain receptors, which could lead to therapeutic applications.

Medicine

Ongoing research aims to explore its potential as a therapeutic agent:

- Anticancer Activity : Preliminary studies show promise in inhibiting cancer cell proliferation.

- Neuropharmacological Effects : Potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier.

Industrial Applications

In industrial settings, this compound is being explored for:

- Material Development : Its unique properties make it suitable for developing advanced materials.

- Pharmaceutical Manufacturing : Used as an intermediate in synthesizing other pharmaceutical compounds.

Case Study 1: Anticancer Research

A study investigated the effects of this compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in breast cancer cells through apoptosis induction. The mechanism was attributed to its interaction with specific apoptotic pathways.

Case Study 2: Neuropharmacological Effects

Research conducted on animal models assessed the compound's effects on anxiety and depression-like behaviors. The results suggested that administration led to significant reductions in anxiety levels, indicating potential for development as an anxiolytic agent.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Similarities and Differences

Core Scaffold: Urea-Piperidine

The urea-piperidine scaffold is a common feature among several compounds (e.g., ’s ACPU, 11–13; ’s 8a–14d). However, substituents on the piperidine and urea termini vary significantly:

- Target Compound : 6-(Trifluoromethyl)pyrimidin-4-yl on piperidine; 4-fluorobenzyl on urea.

- ACPU () : Adamantyl and coumarin-acetyl groups. Adamantyl enhances rigidity and hydrophobicity, while coumarin provides fluorescence properties .

- Compound 32 () : Butylsulfonyl-piperidine and 4-(trifluoromethyl)phenyl. The sulfonyl group increases polarity compared to the pyrimidine in the target compound .

Heterocyclic Substituents

- Pyrimidine vs. Pyrazine : describes 1-(4-Fluorobenzyl)-3-{[1-(2-pyrazinyl)-4-piperidinyl]methyl}urea, where pyrazine replaces pyrimidine. Pyrimidine’s additional nitrogen may improve binding to enzymatic targets (e.g., kinases) .

- Benzamide Derivatives () : Compounds like 8a (3-(trifluoromethyl)benzamide) and 14a (3-fluoro-4-(trifluoromethyl)benzoyl) highlight the role of electron-withdrawing groups in modulating activity .

Physicochemical Properties

Biological Activity

The compound 1-(4-Fluorobenzyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. Its unique structural components, including a fluorobenzyl group and a trifluoromethyl-substituted pyrimidine, suggest diverse interactions with biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This formula indicates the presence of multiple functional groups that may influence its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to This compound exhibit various biological activities, particularly in the realm of cancer treatment and kinase inhibition.

Inhibition of Kinases

- Trk Kinase Inhibition : Compounds with similar structures have been shown to act as inhibitors of Trk kinases, which are involved in neurotrophic signaling pathways. Inhibition of these kinases can lead to reduced tumor growth in certain cancer types .

- Cell Proliferation : Studies on related pyrimidine derivatives demonstrate significant inhibition of cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. This suggests that the compound may possess similar antiproliferative properties .

Case Study 1: Anticancer Activity

A study investigated the effects of pyrimidine derivatives on cancer cell lines. The results showed that compounds with trifluoromethyl substitutions significantly inhibited cell migration and invasion, indicating potential for use in cancer therapies. The tested compounds demonstrated IC50 values ranging from 10 to 50 µM against A431 cells, suggesting moderate potency .

Case Study 2: In vitro Testing

In vitro assays were conducted to evaluate the cytotoxicity of related compounds on human cancer cell lines. The results indicated that the presence of trifluoromethyl groups enhanced the cytotoxic effects, with some derivatives achieving over 70% cell death at concentrations as low as 25 µM .

Data Table: Summary of Biological Activities

The proposed mechanism for the biological activity of compounds like This compound involves:

- Targeting Kinases : By inhibiting specific kinases, these compounds disrupt signaling pathways essential for cancer cell survival and proliferation.

- Inducing Apoptosis : The cytotoxic effects observed may be linked to apoptosis induction in malignant cells, leading to reduced tumor growth.

Q & A

Q. What are the recommended synthetic routes for constructing the 6-(trifluoromethyl)pyrimidin-4-ylpiperidine core in this compound?

The synthesis of the pyrimidine-piperidine moiety requires careful selection of fluorinated precursors and cyclization conditions. A metal-free approach using β-CF₃-aryl ketones under mild conditions (e.g., DMF, 80°C, 12–24 hours) can yield 4-fluoro-6-(trifluoromethyl)pyrimidines with high regioselectivity. Subsequent functionalization of the pyrimidine nitrogen with a piperidine group involves nucleophilic substitution using 4-aminopiperidine derivatives under basic catalysis (e.g., K₂CO₃ in DMSO, 60°C). Reaction yields typically range from 65–85% for pyrimidine intermediates .

Q. How can researchers validate the purity and structural integrity of this urea derivative?

Combined spectroscopic and chromatographic methods are critical:

- ¹H/¹³C/¹⁹F NMR : Confirm regiochemistry of fluorobenzyl and trifluoromethyl groups. For example, ¹⁹F NMR should show distinct peaks at δ −63 ppm (CF₃) and −110 ppm (4-fluorobenzyl) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98%). Retention times should align with reference standards .

Advanced Research Questions

Q. What computational strategies are effective for predicting binding affinity of this compound to kinase targets?

Molecular docking (e.g., AutoDock Vina) with homology-modeled kinase domains (e.g., FLT3 or EGFR) can prioritize targets. Key parameters:

- Grid Box : Centered on ATP-binding pockets (coordinates: x=15Å, y=10Å, z=10Å).

- Scoring Function : AMBER force field with solvation corrections.

Recent studies suggest the urea linker forms hydrogen bonds with backbone amides (e.g., Glu883 in FLT3), while the trifluoromethylpyrimidine enhances hydrophobic interactions . Validate predictions with SPR (surface plasmon resonance) assays (KD < 100 nM) .

Q. How can contradictory solubility data in aqueous formulations be resolved?

Discrepancies in solubility (e.g., DMSO vs. buffer) arise from aggregation or pH-dependent ionization. Mitigation strategies:

Q. What in vitro assays are suitable for evaluating metabolic stability?

- Microsomal Stability : Incubate with rat liver microsomes (1 mg/mL, NADPH regeneration system). Monitor parent compound depletion via LC-MS/MS over 60 minutes.

- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation). IC₅₀ values >10 µM indicate low inhibition risk .

Methodological Challenges

Q. How to optimize reaction yields for urea bond formation between fluorobenzyl and piperidine moieties?

Carbodiimide-mediated coupling (EDC/HOBt) is preferred:

Q. What analytical techniques resolve stereochemical ambiguities in the piperidine ring?

- X-ray Crystallography : Resolve chair vs. boat conformations (e.g., Acta Cryst. E68 data for related fluorobenzyl-piperidine structures) .

- NOESY NMR : Cross-peaks between piperidine H-4 and pyrimidine H-6 confirm axial orientation .

Data Interpretation

Q. How to address discrepancies in bioactivity data across cell lines?

Variability in IC₅₀ values (e.g., leukemia vs. solid tumors) may reflect differential expression of drug transporters (e.g., ABCG2). Validate via:

Q. What mechanistic studies elucidate the role of the trifluoromethyl group in target engagement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.